

Hdac-IN-68: Application Notes and Protocols for In Vivo Xenograft Models

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Compound of Interest

Compound Name: Hdac-IN-68

Cat. No.: B12377152

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Introduction

Hdac-IN-68 is a novel dual-targeting compound that exhibits potent anticancer activity by inhibiting Class I histone deacetylases (HDACs) and disrupting microtubule structures. As a purine-hydroxamate conjugate, **Hdac-IN-68** has demonstrated significant cytotoxicity against various cancer cell lines, including breast and non-small-cell lung cancer.[1] In vivo studies have shown that **Hdac-IN-68** can significantly reduce tumor growth in xenograft models without apparent toxic effects, highlighting its potential as a promising candidate for cancer monotherapy.[1]

These application notes provide a comprehensive overview of the in vivo xenograft model studies involving **Hdac-IN-68**, including detailed experimental protocols, quantitative data on its efficacy, and insights into its mechanism of action.

Mechanism of Action

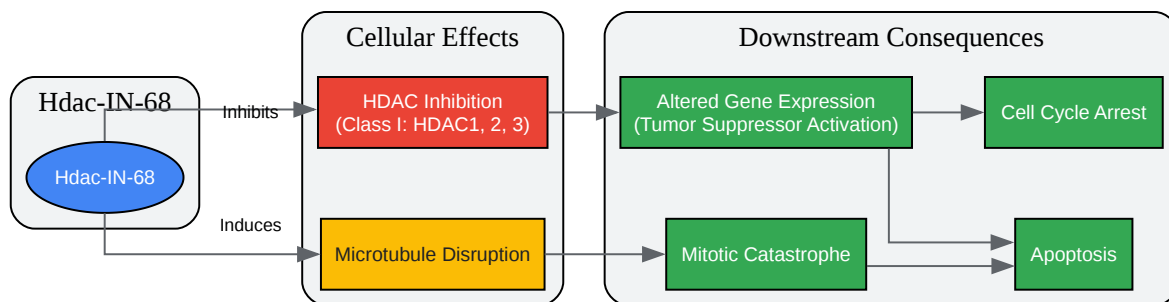
Hdac-IN-68 exerts its anticancer effects through a dual mechanism:

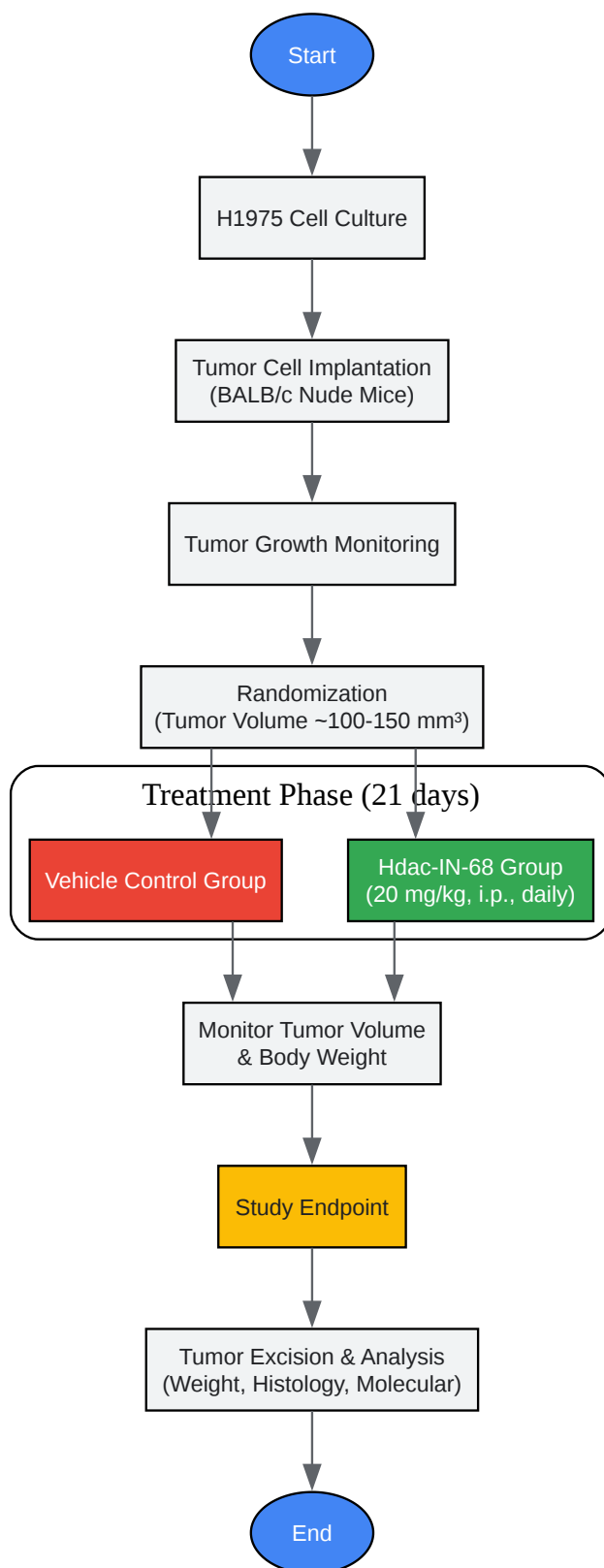
- **Histone Deacetylase (HDAC) Inhibition:** **Hdac-IN-68** is a potent inhibitor of Class I HDACs, specifically HDAC1, HDAC2, and HDAC3. Inhibition of these enzymes leads to an increase in histone acetylation, which in turn alters chromatin structure and reactivates the expression

of tumor suppressor genes that are often silenced in cancer cells.^[1] This can lead to cell cycle arrest, differentiation, and apoptosis.

- **Microtubule Disruption:** The compound also induces microtubule fragmentation. It achieves this by activating katanin, a microtubule-severing protein.^[1] The disruption of the microtubule network interferes with crucial cellular processes such as mitosis, intracellular transport, and cell signaling, ultimately leading to cancer cell death.

The following diagram illustrates the dual-targeting mechanism of **Hdac-IN-68**.





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References

- 1. Dual-targeting compounds possessing enhanced anticancer activity via microtubule disruption and histone deacetylase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
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